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Introduction
GSK2879552 is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1

(LSD1), an enzyme frequently overexpressed in various cancers and crucial for tumor cell

growth and survival.[1] By inhibiting LSD1, GSK2879552 enhances the methylation of histone

H3 at lysine 4 (H3K4), leading to the increased expression of tumor-suppressor genes and

subsequent inhibition of tumor cell proliferation.[1] Preclinical studies have demonstrated its

potential as a differentiating agent, particularly in hematological malignancies like Acute

Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[2][3][4] This guide provides a

comparative analysis of GSK2879552 in combination with other anticancer drugs, focusing on

preclinical efficacy and the outcomes of clinical investigations.

GSK2879552 and All-Trans Retinoic Acid (ATRA) in
Acute Myeloid Leukemia (AML)
The combination of GSK2879552 with ATRA, a differentiating agent used in the treatment of

Acute Promyelocytic Leukemia (APL), has been investigated to enhance the therapeutic

potential of LSD1 inhibition in a broader range of AML subtypes.[5] Preclinical studies have

shown a synergistic effect, leading to enhanced differentiation and cytotoxicity in AML cell lines.

[5]
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Preclinical Efficacy: In Vitro Studies
The combination of GSK2879552 and ATRA demonstrated synergistic effects on inhibiting cell

proliferation, inducing differentiation, and promoting apoptosis in various AML cell lines.

Table 1: In Vitro Efficacy of GSK2879552 in Combination with ATRA in AML Cell Lines

Cell Line Parameter
GSK287955
2 (IC50, nM)

GSK287955
2 + ATRA
(100 nM)
(IC50, nM)

Fold
Change in
IC50

Reference

MOLM-13 Proliferation ~100 ~10 10x decrease [2]

OCI-AML3 Proliferation ~200 ~50 4x decrease [2]

THP-1

Differentiation

(% CD11b+

cells)

31 (EC50)
Synergistic

increase

Not

Applicable
[2]

MOLM-13

Differentiation

(% CD11b+

cells)

-
Synergistic

increase

Not

Applicable
[2]

Multiple

Apoptosis

(Caspase 3/7

activation)

No significant

induction

>10-fold

increase over

additive effect

Not

Applicable
[2]

Data extracted and synthesized from Smitheman et al., Haematologica, 2019.[2]

Clinical Investigation: NCT02177812
A Phase I clinical trial (NCT02177812) was initiated to evaluate the safety and efficacy of

GSK2879552 as a monotherapy and in combination with ATRA in patients with

relapsed/refractory AML.[4][6]

Table 2: Clinical Outcomes of NCT02177812
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Treatment Arm
Number of
Patients

Key Outcomes
Adverse
Events

Reference

GSK2879552

Monotherapy
31

No significant

clinical benefit

observed.

High rate of

adverse events,

including

hemorrhage and

thrombocytopeni

a.[6][7]

[6][7]

GSK2879552 +

ATRA
10

One patient

achieved a

morphologic

leukemia-free

state.[7]

Treatment-

related pruritus

leading to

discontinuation in

one patient.[7]

[7]

Conclusion: The trial was terminated due to an unfavorable risk-benefit profile, with significant

toxicity and limited clinical activity observed in both the monotherapy and combination arms.[6]

[7]

GSK2879552 and Azacitidine in Myelodysplastic
Syndromes (MDS)
The combination of GSK2879552 with the hypomethylating agent azacitidine was explored in

patients with high-risk Myelodysplastic Syndromes (MDS).

Clinical Investigation: NCT02929498
A Phase I/II study (NCT02929498) was designed to assess the safety and clinical activity of

GSK2879552 alone or in combination with azacitidine in MDS patients who had failed prior

hypomethylating therapy.[8]

Table 3: Clinical Outcomes of NCT02929498
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Treatment Arm
Number of
Patients

Key Outcomes
Adverse
Events

Reference

GSK2879552

Monotherapy
5

No clinical

responses

observed.

Generally well-

tolerated in this

small cohort.

[6]

GSK2879552 +

Azacitidine
0

No patients

received the

combination

therapy before

trial termination.

Not Applicable [6]

Conclusion: This study was also terminated early due to an unfavorable risk-to-benefit ratio

observed in other GSK2879552 trials.[3][8] No patients were treated with the combination of

GSK2879552 and azacitidine.[6]

Signaling Pathways and Experimental Workflows
Mechanism of Action of GSK2879552
GSK2879552 irreversibly inhibits LSD1, preventing the demethylation of H3K4me1/2. This

leads to an accumulation of these marks at gene promoters and enhancers, resulting in the

activation of gene expression programs associated with differentiation and tumor suppression.
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Assessments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in
clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic
response when combined with all-trans retinoic acid in acute myeloid leukemia across
subtypes - PMC [pmc.ncbi.nlm.nih.gov]

3. Antitumor activity of LSD1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. tandfonline.com [tandfonline.com]

6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung
adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

7. ClinicalTrials.gov [clinicaltrials.gov]

8. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with
ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PMC

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1139488?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139488?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pubmed.ncbi.nlm.nih.gov/27308632/
https://www.researchgate.net/figure/Putative-mechanism-of-action-of-LSD1-inhibitors-GSK2879552-inhibits-the-demethylation-of_fig1_289557040
https://www.tandfonline.com/doi/pdf/10.1080/10428194.2021.2012667
https://pmc.ncbi.nlm.nih.gov/articles/PMC6210049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6210049/
https://clinicaltrials.gov/study/NCT02929498
https://pmc.ncbi.nlm.nih.gov/articles/PMC7303943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7303943/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [GSK2879552 Combination Therapy: A Comparative
Guide for Anticancer Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139488#gsk2879552-combination-therapy-with-
other-anticancer-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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